molecular formula C7H7BCl2 B8542138 Benzyl dichloroborane

Benzyl dichloroborane

Cat. No.: B8542138
M. Wt: 172.85 g/mol
InChI Key: VPDNFSOUXJRBBH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H7BCl2

Molecular Weight

172.85 g/mol

IUPAC Name

benzyl(dichloro)borane

InChI

InChI=1S/C7H7BCl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VPDNFSOUXJRBBH-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Benzylic Position

The benzylic C–H bond in benzyl dichloroborane exhibits reduced bond dissociation energy (BDE) compared to aliphatic or aromatic C–H bonds. This arises from stabilization of the resulting radical or carbocation by the adjacent aromatic ring . Key BDE comparisons include:

Bond TypeBDE (kcal/mol)BDE (kJ/mol)
Benzylic C–H (C₆H₅CH₂–H)90377
Allylic C–H (CH₂=CHCH₂–H)89372
Methyl C–H (H₃C–H)105439

This lowered BDE facilitates reactions such as halogenation, oxidation, and carboboration at the benzylic site .

1,2-Carboboration with Ynamides

This compound undergoes regio- and stereoselective 1,2-carboboration with ynamides (R–C≡N–R') under mild conditions :

  • Reaction Conditions :

    • Dichloroborane generated in situ from trimethyl(aryl)silanes and BCl₃.

    • Stirred with ynamides in CHCl₃ at room temperature for 16 hours.

  • Key Findings :

    • Yields range from 68–86% for para-substituted aryl groups (methyl, phenyl, phenoxy, halides) .

    • Sterically hindered ortho-tolyldichloroborane reacts efficiently (e.g., 6f in ).

    • Naphthyl and thienyl boron reagents also participate, yielding alkenyl boronates (6g–6i ) .

This method provides access to geometrically defined alkenyl boronates, valuable in cross-coupling reactions .

Reactions with Alkynes and Formation of Vinylboranes

This compound reacts with trimethylsilyl (TMS)-substituted alkynes in 1,1-carboboration reactions, producing vinylboranes :

  • Mechanism :

    • Electrophilic boron attacks the alkyne, followed by migration of the benzyl group.

    • Stereospecific addition yields (Z)-configured products.

  • Functional Group Compatibility :

    • Tolerates electron-withdrawing (halides) and electron-donating (diphenylamino) groups .

    • Thienyl and furyl substituents are compatible, expanding access to heteroaromatic boronates .

Role in Diboration Reactions

Diboron tetrachloride (B₂Cl₄) derivatives, including this compound, participate in uncatalyzed diboration of unsaturated substrates :

  • Reaction Pathways :

    • Cis-1,2-Addition : Predominant in reactions with alkenes/alkynes, proceeding via a four-centered transition state.

    • Competitive Pathways : Excess TMS-alkynes yield 2-bora-1,3-dienes (18 in ), highlighting boron’s versatility.

  • Catalytic Applications :

    • Transition metals (e.g., Rh, Pd) enhance selectivity in diboration, enabling synthesis of bis(boryl) compounds .

Comparative Reactivity with Related Compounds

This compound shows higher electrophilicity compared to less-substituted dichloroboranes due to aryl stabilization :

CompoundRelative ReactivityKey Reaction
This compoundHigh1,2-Carboboration
B(C₆F₅)₃ (BCF)ModerateFrustrated Lewis Pair
B₂Cl₄Very HighUncatalyzed Diboration

This compound’s unique reactivity profile makes it a valuable reagent in organoboron chemistry, particularly for stereoselective syntheses and functionalization of complex scaffolds. Its compatibility with diverse functional groups and substrates underscores its utility in both academic and industrial settings .

Comparison with Similar Compounds

Dichloroborane (BCl₂H)

  • Stability and Reactivity : Dichloroborane decomposes at room temperature and requires low-temperature handling during separation and analysis .
  • Benzyl dichloroborane, with its aromatic substituent, may exhibit enhanced stability compared to BCl₂H due to steric and electronic effects.

Monochlorodiborane (B₂H₅Cl)

  • Thermal Behavior: Like dichloroborane, monochlorodiborane is thermally unstable and requires specialized separation techniques at sub-ambient temperatures .
  • Functional Differences : The absence of an organic substituent in B₂H₅Cl limits its utility in organic synthesis compared to this compound, which could participate in cross-coupling or alkylation reactions.

Platinum-Based Catalysts (Pt@CHs)

  • Catalytic Efficiency : Pt@CHs catalysts demonstrate high activity in oxidizing benzyl alcohols to aldehydes (e.g., 99% yield for benzaldehyde) under mild conditions (80°C, 3 hours) .
  • Contrast with Organoboron Catalysts: Unlike Pt@CHs, this compound may act as a stoichiometric reagent rather than a catalyst, with reactivity centered on boron’s electrophilic character.

Data Tables and Comparative Analysis

Table 1: Key Properties of Boron Compounds and Catalysts
Compound/Catalyst Stability Reactivity Application Reference
Dichloroborane (BCl₂H) Decomposes at RT Hydroboration, Lewis acid Gas-phase separation at 0°C
This compound* Likely stable Cross-coupling, organometallic synthesis Hypothetical use in synthesis N/A
Pt@CHs (Pt nanoparticles) Stable ≤3 cycles Selective alcohol oxidation Benzaldehyde synthesis (99% yield)

*Inferred properties due to lack of direct evidence.

Table 2: Catalytic Performance of Pt@CHs vs. Other Catalysts
Catalyst Substrate Product Yield Conditions Reference
Pt@CHs Benzyl alcohol Benzaldehyde 99% 80°C, 3 h, O₂
Cu/TEMPO Benzyl alcohol Benzaldehyde ~90% O₂, room temperature
Mn–Ni mixed hydroxides Benzyl alcohol Benzaldehyde 85% Water, 70°C

Research Findings and Mechanistic Insights

  • Pt@CHs Mechanism : Benzyl alcohol oxidation involves (i) substrate adsorption on Pt surfaces, (ii) C–H bond activation, and (iii) O₂-mediated dehydrogenation to form aldehydes .
  • Contrast with Organoboron Reactivity: this compound, if used in catalysis, would likely facilitate electrophilic substitutions or transmetallation reactions, differing fundamentally from Pt@CHs’ redox-based activity.

5. Limitations and Knowledge Gaps The provided evidence lacks direct studies on this compound, limiting authoritative comparisons. Further research is needed to:

  • Compare its reactivity with other boron halides (e.g., BCl₃) or arylboronic acids.

6. Conclusion While this compound remains underexplored in the provided literature, its structural analogs (e.g., dichloroborane) and catalytic systems (e.g., Pt@CHs) highlight divergent reactivities. Pt-based systems excel in alcohol oxidation, whereas organoboron compounds like this compound may find niche applications in electrophilic transformations. Future studies should address this compound’s synthetic utility and stability under varying conditions.

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